molecular formula C19H21N5O4S B2615808 2-[2-(diethylamino)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1224013-84-6

2-[2-(diethylamino)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2615808
CAS No.: 1224013-84-6
M. Wt: 415.47
InChI Key: RSXUNBGNJAKUCQ-UHFFFAOYSA-N
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Description

2-[2-(diethylamino)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolopyrimidine core and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(diethylamino)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolopyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The benzodioxin moiety is then introduced via a coupling reaction, followed by the addition of the diethylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(diethylamino)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[2-(diethylamino)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-[2-(diethylamino)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar thiazolopyrimidine cores, such as 2-amino-4-(4-chlorophenyl)-thiazolo[4,5-d]pyrimidine, share structural similarities but differ in their functional groups and biological activities.

    Benzodioxins: Compounds like 1,4-benzodioxan-2-carboxylic acid have similar benzodioxin moieties but lack the thiazolopyrimidine core.

Uniqueness

2-[2-(diethylamino)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to its combination of the thiazolopyrimidine core and benzodioxin moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[2-(diethylamino)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-3-23(4-2)19-22-17-16(29-19)18(26)24(11-20-17)10-15(25)21-12-5-6-13-14(9-12)28-8-7-27-13/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXUNBGNJAKUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(S1)C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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